molecular formula C6H2BrF3OS B2974393 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde CAS No. 2092513-06-7

3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde

Cat. No.: B2974393
CAS No.: 2092513-06-7
M. Wt: 259.04
InChI Key: ZIDYTZNNZQLSAF-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H2BrF3OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the 3-position, a trifluoromethyl group at the 5-position, and an aldehyde group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde typically involves the bromination of 5-(trifluoromethyl)thiophene-2-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents may also be considered to comply with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation: The major product is 3-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid.

    Reduction: The major product is 3-Bromo-5-(trifluoromethyl)thiophene-2-methanol.

    Coupling: Products are diverse, depending on the coupling partner used.

Scientific Research Applications

3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the trifluoromethyl group.

    2-Bromo-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a thiophene ring.

    3-Bromo-2-(trifluoromethyl)thiophene: Similar but lacks the aldehyde group.

Uniqueness

3-Bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde is unique due to the combination of the bromine, trifluoromethyl, and aldehyde functional groups on the thiophene ring. This unique combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3OS/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDYTZNNZQLSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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